4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a furan ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl isothiocyanate with furan-3-carboxylic acid hydrazide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole ring can interact with metal ions or other functional groups, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-5-(furan-2-YL)-4H-1,2,4-triazole-3-thiol
- 4-Cyclopropyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol
- 4-Cyclopropyl-5-(pyridin-3-YL)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the furan ring and the cyclopropyl group, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-cyclopropyl-3-(furan-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9N3OS/c14-9-11-10-8(6-3-4-13-5-6)12(9)7-1-2-7/h3-5,7H,1-2H2,(H,11,14) |
InChI Key |
PKLRULSXKWYJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=COC=C3 |
Origin of Product |
United States |
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